molecular formula C19H19NO4 B8715420 Dibenzyl azetidine-1,2-dicarboxylate

Dibenzyl azetidine-1,2-dicarboxylate

Cat. No.: B8715420
M. Wt: 325.4 g/mol
InChI Key: VJXZMUBDIAXAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzyl azetidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

dibenzyl azetidine-1,2-dicarboxylate

InChI

InChI=1S/C19H19NO4/c21-18(23-13-15-7-3-1-4-8-15)17-11-12-20(17)19(22)24-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI Key

VJXZMUBDIAXAPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl azetidine-2-carboxylate (4.0 g, 21 mmol) and potassium carbonate (5 g, 36 mmol) in a mixture of 1,4-dioxane (25 ml) and water (30 ml) was treated with benzyl chloroformate (3 ml, 21 mmol) at room temperature for 6 hours. Piperazine (5 drops) was added and the mixture was stirred for additional 0.5 hour. The organic volatiles were removed in vacuo and the residue was partitioned between ethyl acetate and 2 N HCl solution. The upper layer was washed with brine and dried over MgSO4. Removal of solvents afforded the desired compound (6.8 g, Yield: 96%). MS (DCI/NH3) m/z 278 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

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